(1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone
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Overview
Description
(1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, combines the benzotriazole moiety with a fluorinated nitrophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone typically involves the reaction of 1H-benzotriazole with 2-fluoro-5-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions with careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The benzotriazole moiety can be oxidized to form N-oxides under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzotriazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
(1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Sciences: It is employed in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to form π–π stacking interactions and hydrogen bonds.
Mechanism of Action
The mechanism of action of (1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzotriazol-1-yl(2-fluorophenyl)methanone
- 2-(1H-Benzotriazol-1-yl)-1-(2-fluorophenyl)ethanone
- 1H-Benzotriazol-1-yl(2-nitrophenyl)methanone
Uniqueness
(1H-Benzotriazol-1-yl)(2-fluoro-5-nitrophenyl)methanone is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in various chemical transformations .
Properties
CAS No. |
6037-28-1 |
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Molecular Formula |
C13H7FN4O3 |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
benzotriazol-1-yl-(2-fluoro-5-nitrophenyl)methanone |
InChI |
InChI=1S/C13H7FN4O3/c14-10-6-5-8(18(20)21)7-9(10)13(19)17-12-4-2-1-3-11(12)15-16-17/h1-7H |
InChI Key |
HDAIQVMNPSJJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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